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Compound of Interest

Compound Name: Dioleoyl lecithin

Cat. No.: B1233198 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC), a common zwitterionic phospholipid, is a

cornerstone in the study of lipid-protein interactions. Its unsaturated oleoyl chains confer a fluid,

liquid-crystalline state to lipid bilayers at physiological temperatures, which is crucial for

mimicking the natural environment of cellular membranes.[1] This property makes DOPC an

ideal component for creating stable liposomes and supported lipid bilayers to investigate the

binding kinetics, specificity, and structural changes of proteins upon interaction with

membranes. These studies are fundamental to understanding cellular signaling, drug delivery

mechanisms, and the function of membrane-associated proteins.

Key Applications
Dioleoyl lecithin is extensively used in various biophysical techniques to elucidate the

intricacies of lipid-protein interactions. Key applications include:

Liposome-Based Assays: DOPC is frequently used to prepare unilamellar vesicles

(liposomes) that serve as a model membrane system. These liposomes can be used in

binding assays, such as liposome co-sedimentation assays and fluorescence anisotropy, to

determine the affinity of proteins for lipid bilayers.[2]
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Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time

quantitative analysis of molecular interactions.[3] DOPC-containing liposomes or lipid

monolayers can be immobilized on sensor chips to measure the binding kinetics (association

and dissociation rates) and affinity of proteins.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy provides

high-resolution structural information on proteins and lipids within a bilayer environment.[6][7]

[8] DOPC is used to create bicelles or liposomes for these studies, allowing for the

investigation of protein structure, topology, and the influence of protein binding on lipid order.

[6][7]

Experimental Protocols
Preparation of DOPC-Containing Small Unilamellar
Vesicles (SUVs)
This protocol describes the preparation of SUVs with a diameter of approximately 100 nm using

the extrusion method.

Materials:

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

Chloroform

Argon or Nitrogen gas

Phosphate-buffered saline (PBS), pH 7.4 (degassed)

Mini-extruder with 0.1 µm pore size polycarbonate membranes

Procedure:

In a clean glass vial, transfer the desired amount of DOPC solution.

Under a gentle stream of argon or nitrogen gas, evaporate the chloroform to form a thin lipid

film on the bottom and sides of the vial. This process should take approximately 30 minutes.

[9]
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To ensure complete removal of the solvent, place the vial under a vacuum for at least 1 hour.

Resuspend the lipid film in degassed PBS (pH 7.4) to a final concentration of 5-10 mg/mL.[9]

Vortex the suspension vigorously to hydrate the lipid film, which will result in a milky

suspension of multilamellar vesicles (MLVs).

Incubate the lipid suspension for 10–30 minutes at 37°C to aid homogenization.[9]

Assemble the mini-extruder with two stacked 0.1 µm polycarbonate membranes.

Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21

times. This will form small unilamellar vesicles (SUVs) with a relatively uniform size

distribution.[9]

The resulting liposome solution should be translucent. Store the prepared liposomes at 4°C

under argon gas and use them within a few days for optimal results.

Analysis of Lipid-Protein Interactions using Surface
Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing the interaction of a protein with DOPC-

containing liposomes using SPR.

Materials:

SPR instrument (e.g., Biacore)

L1 sensor chip

Prepared DOPC liposomes (as described above)

Purified protein of interest

Running buffer (e.g., HBS-P+, pH 7.4)

Regeneration solution (e.g., 20 mM NaOH)
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Procedure:

Chip Preparation: Dock the L1 sensor chip in the SPR instrument and perform a

normalization procedure.

Liposome Immobilization: Inject the DOPC liposome solution over the sensor chip surface.

The lipophilic anchors on the L1 chip will capture the liposomes, forming a stable lipid

bilayer.[10]

Equilibration: Flow the running buffer over the sensor surface until a stable baseline is

achieved.

Protein Injection: Inject the purified protein at various concentrations over the immobilized

liposome surface. Monitor the change in the resonance angle in real-time.

Dissociation: After the association phase, switch back to the running buffer to monitor the

dissociation of the protein from the liposomes.

Regeneration: If necessary, inject the regeneration solution to remove any remaining bound

protein and regenerate the liposome surface for the next injection.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (KD).[5]

Investigation of Lipid-Protein Interactions by Solid-State
NMR (ssNMR)
This protocol outlines the preparation of a sample for ssNMR analysis of a membrane-

associated protein reconstituted into DOPC bilayers.

Materials:

Purified membrane protein

DOPC
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Detergent (e.g., octyl glucoside)

Bio-Beads

Glass plates for oriented samples

NMR buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

Procedure:

Protein-Lipid-Detergent Micelle Formation: Solubilize the purified membrane protein and

DOPC in the NMR buffer containing a detergent to form mixed micelles. The lipid-to-protein

ratio should be optimized for the specific system.

Detergent Removal: Add Bio-Beads to the micelle solution to gradually remove the

detergent.[7] This will lead to the spontaneous formation of proteoliposomes.

Sample Preparation for Oriented ssNMR:

Carefully spread the proteoliposome suspension onto thin glass plates.

Stack the plates and allow them to dry slowly in a controlled humidity chamber (e.g., 93%

relative humidity) to form oriented lipid bilayers with reconstituted protein.[7]

NMR Spectroscopy:

Insert the stacked plates into the NMR spectrometer.

Use ³¹P NMR to check the alignment of the lipid bilayers.[7]

Perform ¹⁵N and ¹³C ssNMR experiments to obtain structural and dynamic information

about the protein and its interaction with the DOPC environment.[6][11]

Data Presentation
The quantitative data obtained from techniques like SPR can be summarized to compare the

binding affinities of different proteins to DOPC-containing membranes or the effect of different

lipid compositions on protein binding.
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Protein
Lipid
Composit
ion

Associati
on Rate
(ka)
(M⁻¹s⁻¹)

Dissociati
on Rate
(kd) (s⁻¹)

Affinity
(KD) (M)

Techniqu
e

Referenc
e

Protein A
100%

DOPC
1.2 x 10⁵ 2.5 x 10⁻³ 2.1 x 10⁻⁸ SPR

Fictional

Data

Protein A

80%

DOPC,

20% DOPS

3.5 x 10⁵ 1.8 x 10⁻³ 5.1 x 10⁻⁹ SPR
Fictional

Data

Protein B
100%

DOPC
5.8 x 10⁴ 7.1 x 10⁻⁴ 1.2 x 10⁻⁸ SPR

Fictional

Data

Protein B

80%

DOPC,

20% DOPE

6.2 x 10⁴ 6.9 x 10⁻⁴ 1.1 x 10⁻⁸ SPR
Fictional

Data

Note: The data in this table is representative and intended for illustrative purposes.

Visualizations
Experimental Workflow for Liposome Preparation and
Protein Interaction Analysis
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Caption: Workflow for preparing DOPC liposomes and analyzing protein interactions.
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Caption: Model of a signaling pathway initiated at the cell membrane.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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